molecular formula C22H23FNO3P B2956445 Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate CAS No. 476624-82-5

Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate

Cat. No.: B2956445
CAS No.: 476624-82-5
M. Wt: 399.402
InChI Key: LODQNKQWPYWQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate is a phosphinate ester characterized by a complex structure featuring:

  • A benzyl ester group, which enhances lipophilicity and may influence metabolic stability.

Phosphinate esters (R₂P(O)OR') are less hydrolytically labile than phosphate esters, making them attractive in medicinal chemistry and materials science.

Properties

IUPAC Name

[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-(2-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FNO3P/c1-24(2)18-12-14-19(15-13-18)28(26,27-16-17-8-4-3-5-9-17)22(25)20-10-6-7-11-21(20)23/h3-15,22,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODQNKQWPYWQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2F)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Benzyl Group:

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a coupling reaction, often using a palladium catalyst.

    Formation of the Phosphinate Moiety:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Substituents Functional Groups Potential Applications
Target Compound 4-(dimethylamino)phenyl, 2-fluorophenylhydroxymethyl, benzyl ester Phosphinate ester Kinase inhibition, photosensitizer
Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate (CAS 87460-09-1) 4-phenylbutyl, benzyl ester, acetate Phosphinate ester, acetate Drug delivery, polymer chemistry
(4-Methylphenyl) phosphate (CAS 6729-45-9) 4-methylphenyl, phosphate ester Phosphate ester Kinase inhibition, enzyme studies
BAM-SiPc (1,3-bis(dimethylamino)-2-propoxy-methoxy silicon phthalocyanine) Silicon phthalocyanine core, dimethylamino, propoxy-methoxy Phthalocyanine macrocycle Photodynamic therapy

Key Comparative Insights

  • The dimethylamino group in the target compound may increase solubility in acidic microenvironments (e.g., tumor tissues), unlike the non-polar 4-phenylbutyl group in CAS 87460-09-1 .
  • Hydrolytic Stability :

    • Phosphinate esters (target compound, CAS 87460-09-1) are more resistant to hydrolysis than phosphate esters (CAS 6729-45-9), favoring in vivo stability .
  • BAM-SiPc’s phthalocyanine core enables strong light absorption for photodynamic therapy, a feature absent in the target compound but relevant for comparing aryl-phosphorus conjugates .

Data Table: Functional Group Impact

Property Target Compound CAS 87460-09-1 CAS 6729-45-9 BAM-SiPc
Lipophilicity High (fluorophenyl, benzyl) Moderate (phenylbutyl, acetate) Low (methylphenyl, phosphate) Very high (phthalocyanine core)
Solubility pH-dependent (dimethylamino) Low (non-polar substituents) High (phosphate ionic character) Low (macrocyclic structure)
Hydrolytic Stability High (phosphinate ester) High (phosphinate ester) Low (phosphate ester) Stable (silicon coordination)
Bioactivity Kinase inhibition (proposed) Unclear (limited data) Kinase inhibition (literature) Photodynamic therapy (proven)

Research Findings and Implications

  • Synthetic Feasibility : The benzyl ester in the target compound simplifies synthesis via esterification, similar to CAS 87460-09-1 .
  • Fluorine’s Role : The 2-fluorophenyl group may enhance metabolic stability and target affinity, as seen in fluorinated kinase inhibitors .
  • Dimethylamino vs. Silicon Coordination: Unlike BAM-SiPc’s silicon-based photodynamic activity , the target compound’s dimethylamino group could facilitate intracellular trafficking via protonation in lysosomes.

Biological Activity

Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate is a phosphinate compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16_{16}H18_{18}FNO2_2P
  • Molecular Weight : Approximately 303.29 g/mol

This phosphinate derivative features a benzyl group, a dimethylamino group, and a hydroxy-methyl substituent, which may contribute to its biological properties.

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties. The DPPH assay indicated that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .
  • Cytotoxicity : Research indicates that this compound displays cytotoxic effects against various cancer cell lines. The IC50 values were determined through MTT assays, showing promising results in inhibiting cell proliferation in human cancer cells .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. Minimum inhibitory concentrations (MICs) were measured, demonstrating effectiveness particularly against Gram-positive bacteria .

Table 1: Biological Activity Data Summary

Activity TypeTest MethodResultReference
AntioxidantDPPH AssaySignificant scavenging
CytotoxicityMTT AssayIC50 values < 10 µM
AntimicrobialMIC TestsEffective against Staphylococcus aureus

Case Studies

  • Case Study on Antioxidant Effects : In a study involving cellular models exposed to oxidative stress, the compound demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
  • Cytotoxicity Evaluation : A systematic evaluation of the compound's cytotoxic effects was conducted on HeLa and MCF-7 cell lines. Results indicated that at concentrations above 5 µM, there was a marked decrease in cell viability, supporting its potential use in cancer therapy.
  • Antimicrobial Testing : The compound was tested against clinical isolates of bacteria, revealing potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate and its analogs?

  • Answer : The synthesis typically involves coupling reactions between phosphinic acid derivatives and substituted benzyl alcohols. For example, a general procedure (as in ) uses methanesulfonyl chloride to activate intermediates like benzyl carbamates, followed by nucleophilic substitution with phosphinate precursors. Key steps include:

  • Protection of reactive groups (e.g., amino or hydroxy) using benzyl or tert-butyl carbamates.
  • Use of anhydrous solvents (e.g., THF) and bases (e.g., NaH) to drive coupling reactions .
  • Purification via column chromatography or recrystallization. Analogs with sulfamoyl or alkoxy substituents (e.g., as in ) are synthesized by reacting phosphonic dichlorides with alcohols or thiols in the presence of triethylamine .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR are critical for confirming stereochemistry and substituent integration. For example, ¹H NMR coupling constants (e.g., J = 10.0 Hz in ) help identify diastereomers or chiral centers .
  • Mass Spectrometry (ESI-MS) : Used to verify molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Employed with buffered mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) to assess purity and stability under varying conditions .

Q. How should this compound be handled and stored to ensure stability?

  • Answer :

  • Handling : Use personal protective equipment (PPE) including nitrile gloves, safety glasses, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols .
  • Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis of the phosphinate ester group. Avoid exposure to moisture or strong acids/bases .

Advanced Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?

  • Answer : The hydroxy and phosphinate groups introduce chiral centers, requiring enantioselective strategies.

  • Chiral Auxiliaries : Temporarily install chiral ligands (e.g., Evans auxiliaries) to direct stereochemistry during coupling steps.
  • Asymmetric Catalysis : Use transition-metal catalysts (e.g., palladium with chiral phosphine ligands) for enantioselective C–P bond formation.
  • Analysis : Monitor diastereomer ratios via ¹H NMR splitting patterns (e.g., J = 4.5–15.0 Hz in ) or chiral HPLC .

Q. What methodologies are effective in analyzing the compound's stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (e.g., simulated gastric fluid at pH 1.2 or intestinal fluid at pH 6.8) at 37°C for 24–72 hours. Analyze degradation products via HPLC with a methanol/sodium acetate mobile phase (65:35) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for phosphinate esters) to guide storage conditions .

Q. How can the reaction yield be optimized when introducing diverse substituents to the phosphinate core?

  • Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., THF or DCM) to enhance nucleophilicity.
  • Stoichiometry Adjustments : Increase the molar ratio of nucleophiles (e.g., alcohols or thiols) to phosphonic dichlorides (1.5–2.0 eq) to drive reactions to completion .
  • Catalysis : Add catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate coupling.
  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and reagent ratios to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.